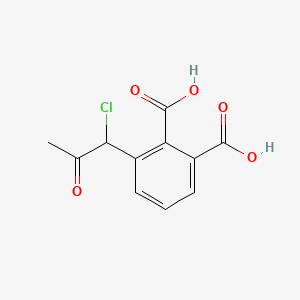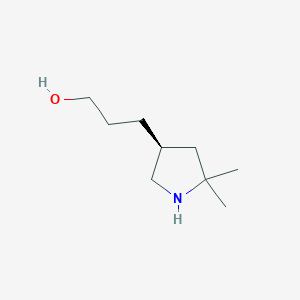![molecular formula C14H14ClN3O B14044381 5-Acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B14044381.png)
5-Acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1h-pyrazolo[4,3-c]pyridine,5-acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, makes it an interesting subject for research and development.
Preparation Methods
The synthesis of 1h-pyrazolo[4,3-c]pyridine,5-acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro- can be achieved through various synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction typically proceeds under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated processes to ensure high yield and purity .
Chemical Reactions Analysis
1h-pyrazolo[4,3-c]pyridine,5-acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
This compound has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it has shown promise as a lead compound for the development of new drugs, particularly for its potential antitubercular activity . In medicine, derivatives of this compound are being explored for their anxiolytic and anticonvulsant properties . Additionally, it has applications in the industry as a building block for the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1h-pyrazolo[4,3-c]pyridine,5-acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to pantothenate synthetase, an enzyme involved in the biosynthesis of coenzyme A, thereby inhibiting its activity . This inhibition disrupts the metabolic processes of certain pathogens, making the compound a potential candidate for antimicrobial therapy. Additionally, its anxiolytic and anticonvulsant effects are believed to be mediated through its interaction with GABA receptors in the central nervous system .
Comparison with Similar Compounds
1h-pyrazolo[4,3-c]pyridine,5-acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro- can be compared with other similar compounds such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-b]pyridines . These compounds share a similar core structure but differ in the position of the fused rings and the nature of the substituents. The unique structural features of 1h-pyrazolo[4,3-c]pyridine,5-acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro- contribute to its distinct biological activities and make it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[3-(3-chlorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-9(19)18-6-5-13-12(8-18)14(17-16-13)10-3-2-4-11(15)7-10/h2-4,7H,5-6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXBUXZTTXWVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=NN2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 9-oxohexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B14044314.png)

![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B14044326.png)


![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)
![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)



